2,5-Dichloro-4-ethoxypyrimidine
Overview
Description
2,5-Dichloro-4-ethoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is a colorless to pale yellow crystalline solid with a molecular formula of C7H7Cl2N2O. This compound has garnered significant attention due to its diverse biological and industrial applications.
Mechanism of Action
Target of Action
Pyrimidines, the class of compounds to which 2,5-dichloro-4-ethoxypyrimidine belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of this compound involves its interaction with these targets. The compound’s electron-deficient pyrimidine ring makes it susceptible to nucleophilic aromatic substitution reactions . This allows the introduction of various groups into the pyrimidine ring, potentially enhancing its binding affinity with target sites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets.
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-4-ethoxypyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleophilic substitution reactions, where it acts as a substrate or inhibitor
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are critical for understanding how this compound exerts its biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm. Understanding these dosage effects is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are essential for understanding how this compound is metabolized and its potential effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects Targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dichloro-4-ethoxypyrimidine typically involves the reaction of 2,5-dichloropyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature, resulting in the substitution of the chlorine atom at the 4-position with an ethoxy group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-ethoxypyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atoms with nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield 2,5-diamino-4-ethoxypyrimidine .
Scientific Research Applications
2,5-Dichloro-4-ethoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: This compound is similar in structure but has a methylthio group instead of an ethoxy group.
2,4-Dichloro-5-methoxypyrimidine: This compound has a methoxy group at the 5-position instead of an ethoxy group at the 4-position.
Uniqueness: 2,5-Dichloro-4-ethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 4-position makes it particularly useful in certain synthetic applications and biological studies.
Properties
IUPAC Name |
2,5-dichloro-4-ethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUPRXXHCFGENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729369 | |
Record name | 2,5-Dichloro-4-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351762-11-2 | |
Record name | 2,5-Dichloro-4-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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